molecular formula C14H22N2O3 B8611419 Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B8611419
M. Wt: 266.34 g/mol
InChI Key: RUVUXLNBUSXMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C13H20N2O3. It is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow preparation techniques. For example, substrate liquid containing cyanoacetic acid and a Lewis acid can be conveyed into a micro-reaction system comprising a micro-mixer and a micro-channel reactor .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines, which are biologically active .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-6-14(4,7-10-16)11(17)5-8-15/h5-7,9-10H2,1-4H3

InChI Key

RUVUXLNBUSXMDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetonitrile (3.07 mL, 58.4 mmol) is added to THF (75 mL). At −78° C. 1.6 M BuLi in hexanes is slowly added. After 15 minutes, 4-methylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (6.83 g, 26.5 mmol) dissolved in THF (75 mL) is added dropwise. After 1 hour 2.2 equivalents of 5N HCl is added at −78° C. The reaction is warmed to room temperature and concentrated to about 50 mL volume. EtOAc (50 mL) and saturated aqueous sodium chloride (25 mL) are added to the mixture. The organic layer is separated, dried over Na2SO4, concentrated, and chromatographed on silica gel, eluting with 0-20% EtOAc in dichloromethane, to give the title compound (4.80 g, 68% yield).
Quantity
3.07 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.83 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
68%

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